molecular formula C11H13Cl B1465342 5-(1-chloroethyl)-2,3-dihydro-1H-indene CAS No. 4228-22-2

5-(1-chloroethyl)-2,3-dihydro-1H-indene

Cat. No.: B1465342
CAS No.: 4228-22-2
M. Wt: 180.67 g/mol
InChI Key: KTZKWZIKSHPAES-UHFFFAOYSA-N
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Description

5-(1-chloroethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-2,3-dihydro-1H-indene typically involves the chlorination of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the chloroethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of ethyl derivatives by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: 5-(1-hydroxyethyl)-2,3-dihydro-1H-indene.

    Oxidation: 5-(1-chloroethyl)-2,3-dihydro-1H-indanone.

    Reduction: 5-ethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

5-(1-chloroethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene: Lacks the chloroethyl group, making it less reactive in certain substitution reactions.

    5-(1-bromoethyl)-2,3-dihydro-1H-indene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    5-(1-hydroxyethyl)-2,3-dihydro-1H-indene: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its biological activity.

Uniqueness

5-(1-chloroethyl)-2,3-dihydro-1H-indene is unique due to the presence of the chloroethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-chloroethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZKWZIKSHPAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-chloroethyl)-2,3-dihydro-1H-indene
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5-(1-chloroethyl)-2,3-dihydro-1H-indene
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5-(1-chloroethyl)-2,3-dihydro-1H-indene
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5-(1-chloroethyl)-2,3-dihydro-1H-indene
Reactant of Route 5
5-(1-chloroethyl)-2,3-dihydro-1H-indene
Reactant of Route 6
5-(1-chloroethyl)-2,3-dihydro-1H-indene

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